molecular formula C12H8IN3 B14865844 6-(3-Iodophenyl)-2-methylpyrimidine-4-carbonitrile

6-(3-Iodophenyl)-2-methylpyrimidine-4-carbonitrile

Cat. No.: B14865844
M. Wt: 321.12 g/mol
InChI Key: NYKLMADJILXQDP-UHFFFAOYSA-N
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Description

6-(3-Iodophenyl)-2-methylpyrimidine-4-carbonitrile is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and materials science. The presence of the iodophenyl group in this compound makes it particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Iodophenyl)-2-methylpyrimidine-4-carbonitrile typically involves the coupling of 3-iodophenyl derivatives with pyrimidine precursors. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of 3-iodophenylboronic acid with 2-methylpyrimidine-4-carbonitrile in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent such as toluene or ethanol under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

6-(3-Iodophenyl)-2-methylpyrimidine-4-carbonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions such as Suzuki-Miyaura coupling.

    Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate nucleophilic substitution reactions.

    Solvents: Organic solvents like toluene, ethanol, or dimethylformamide (DMF) are commonly used.

Major Products Formed

    Substituted Pyrimidines: Formed through nucleophilic substitution reactions.

    Deiodinated Derivatives: Formed through reduction reactions.

    Coupled Products: Formed through further coupling reactions with other aromatic or heteroaromatic compounds.

Scientific Research Applications

6-(3-Iodophenyl)-2-methylpyrimidine-4-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(3-Iodophenyl)-2-methylpyrimidine-4-carbonitrile depends on its specific application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors by binding to their active sites and blocking their activity . The molecular targets and pathways involved can vary widely depending on the specific derivative and its intended use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the iodophenyl and nitrile groups, which confer specific reactivity and potential for diverse applications in various fields of research and industry.

Properties

Molecular Formula

C12H8IN3

Molecular Weight

321.12 g/mol

IUPAC Name

6-(3-iodophenyl)-2-methylpyrimidine-4-carbonitrile

InChI

InChI=1S/C12H8IN3/c1-8-15-11(7-14)6-12(16-8)9-3-2-4-10(13)5-9/h2-6H,1H3

InChI Key

NYKLMADJILXQDP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)C2=CC(=CC=C2)I)C#N

Origin of Product

United States

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